Home > Products > Screening Compounds P136931 > (1R,3S-)Solifenacin-d5 Hydrochloride
(1R,3S-)Solifenacin-d5 Hydrochloride - 1217810-85-9

(1R,3S-)Solifenacin-d5 Hydrochloride

Catalog Number: EVT-1445994
CAS Number: 1217810-85-9
Molecular Formula: C23H27ClN2O2
Molecular Weight: 404.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is synthesized from solifenacin hydrochloride through deuterium labeling processes that enhance its stability and tracking capabilities in metabolic studies. It falls under the category of pharmacological agents used to manage conditions like overactive bladder due to its antagonistic effects on muscarinic receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of (1R,3S-)Solifenacin-d5 Hydrochloride involves several key steps:

  1. Deuterium Exchange Reaction: This step replaces hydrogen atoms with deuterium atoms using deuterated reagents.
  2. Hydrogenation: The compound undergoes hydrogenation in the presence of a deuterium source to ensure the incorporation of deuterium.
  3. Purification: The final product is purified through techniques such as crystallization or chromatography to achieve high purity levels.

Additional methods outlined in patents include the reaction of specific isoquinoline derivatives with quinuclidol under controlled conditions to yield optically pure forms of solifenacin derivatives .

Molecular Structure Analysis

Structure and Data

The molecular formula for (1R,3S-)Solifenacin-d5 Hydrochloride is C23H28D5N2O3HClC_{23}H_{28}D_5N_2O_3\cdot HCl. The structure features a bicyclic framework with multiple functional groups that are essential for its biological activity.

  • Canonical SMILES: C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
  • InChI Key: RXZMMZZRUPYENV-BCZWPACGSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

(1R,3S-)Solifenacin-d5 Hydrochloride can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols or amines when treated with reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, replacing functional groups with nucleophiles like halides or amines.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide; typically in acidic or basic conditions.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
  • Substitution Conditions: Often occur in polar aprotic solvents.
Mechanism of Action

Process and Data

The mechanism of action for (1R,3S-)Solifenacin-d5 Hydrochloride involves its role as an antagonist at muscarinic receptors:

  • Target Receptors: Primarily M1, M2, and M3 receptors.
  • Mode of Action: By blocking these receptors, the compound inhibits acetylcholine's action, leading to reduced muscle contractions in the bladder and decreased glandular secretions. The binding affinities (pKi values) for these receptors are approximately 7.6 for M1, 6.9 for M2, and 8.0 for M3 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 427.9 g/mol.
  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol.

Relevant analyses indicate that the presence of deuterium enhances the stability of this compound compared to its non-deuterated counterparts .

Applications

Scientific Uses

(1R,3S-)Solifenacin-d5 Hydrochloride is utilized extensively in scientific research:

  • Analytical Chemistry: Serves as a reference standard for quantifying solifenacin in various formulations using liquid chromatography-tandem mass spectrometry techniques .
  • Biological Research: Investigated for its effects on muscarinic receptors in cellular signaling studies.
  • Pharmaceutical Development: Used in the formulation and quality control processes for medications targeting urinary disorders .
Introduction to (1R,3S)-Solifenacin-d5 Hydrochloride

(1R,3S)-Solifenacin-d5 hydrochloride is a deuterium-labeled isotopologue of the clinically established muscarinic receptor antagonist solifenacin succinate. This stable isotope derivative, with a molecular formula of C₂₃H₂₂D₅ClN₂O₂ and a molecular weight of 403.96 g/mol, incorporates five deuterium atoms (D5) at the phenyl ring positions [1] [7] [9]. It serves as an indispensable tracer in drug metabolism studies, receptor binding assays, and quantitative bioanalytical method development. The compound retains the stereochemically defined (1R,3S-) configuration of the parent drug, which is critical for its pharmacological activity, while the isotopic substitution enables precise tracking of molecular fate in complex biological systems [1] [7].

Structural and Stereochemical Significance of (1R,3S-) Configuration

The (1R,3S-) configuration denotes specific chiral centers at the quinuclidinyl nitrogen (position 3) and the tetrahydroisoquinoline moiety (position 1). This stereochemistry forces a spatially optimized orientation for binding to muscarinic acetylcholine receptors (mAChRs). Key structural features include:

  • Quinuclidine Core: The (3S)-configured quinuclidinyl group provides a rigid, bicyclic tertiary amine that facilitates high-affinity binding to the orthosteric site of mAChRs [8].
  • Tetrahydroisoquinoline Carboxylate: The (1R)-configured 1-phenyl-1,2,3,4-tetrahydroisoquinoline system links via an ester bond to the quinuclidine moiety, enabling conformational flexibility during receptor engagement [4].
  • Deuterated Phenyl Ring: The pentadeuterated phenyl group (C₆D₅—) replaces the protiated aromatic ring without altering steric or electronic properties, as deuterium and hydrogen share identical van der Waals radii [7] [9].

Table 1: Structural Characteristics of (1R,3S)-Solifenacin-d5 Hydrochloride

Structural ElementChemical FeatureRole in Pharmacology
Quinuclidinyl moiety(3S)-1-azabicyclo[2.2.2]octaneRigid scaffold for mAChR binding
Tetrahydroisoquinoline(1R)-1-phenyl-3,4-dihydro-1H-isoquinolineFlexible antagonist pharmacophore
Deuterium substitutionC₆D₅— at phenyl ringIsotopic label for metabolic stability
Ester linkage−C(=O)O− groupHydrolyzable connector unit

This stereochemistry is pharmacologically non-negotiable: inversion to (1S,3R) or other diastereomers reduces receptor affinity by >100-fold due to steric clashes with transmembrane helices of mAChRs [4] [8]. X-ray crystallography confirms that the (1R,3S-) configuration positions the quinuclidine nitrogen for optimal salt-bridge formation with Asp147 of the M₃ receptor subtype [8].

Role of Deuterium Isotopic Labeling in Pharmaceutical Research

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is strategically incorporated into pharmaceutical compounds to modify pharmacokinetic profiles without altering primary pharmacology. In (1R,3S)-Solifenacin-d5 hydrochloride, deuterium replaces hydrogen at all positions of the pendant phenyl ring (positions 2,3,4,5,6), creating a metabolically "hardened" version of solifenacin [1] [7]. Key applications include:

  • Metabolic Pathway Tracing: The D5-label enables unambiguous detection of parent drug and metabolites via LC-MS/MS, distinguishing them from endogenous compounds in biological matrices. This is critical for constructing mass balance studies after radiolabel administration [1] [9].
  • Isotope Effect Studies: Deuterium’s higher atomic mass (2.014 vs. 1.0078 for H) reduces the rate of cytochrome P450-mediated oxidative metabolism at the phenyl ring due to the kinetic isotope effect (KIE). This prolongs half-life and increases systemic exposure in preclinical models [8].
  • Bioanalytical Method Validation: As an internal standard in quantitative LC-MS, the D5-analog co-elutes with native solifenacin but differs in mass (403.96 vs. 398.92 for non-deuterated HCl salt), eliminating matrix effects and enabling precise quantification in GLP studies [7] [9].

Table 2: Kinetic Isotope Effects (KIE) in Deuterated vs. Non-deuterated Solifenacin

Metabolic ParameterSolifenacin (non-deuterated)(1R,3S)-Solifenacin-d5Impact of Deuteration
Primary metabolic pathwayCYP3A4-mediated 4R-hydroxylationReduced 4R-hydroxylation↑ Metabolic stability
Half-life (t₁/₂) in humans45–68 hoursUp to 2× prolonged↑ Systemic exposure
Plasma clearance7–14 L/hReduced by ~30%↓ Dosing frequency
Bioanalytical utilityLimited in complex matricesIdeal internal standard↑ Quantification accuracy

Notably, the site of deuteration avoids "metabolic soft spots" – the tetrahydroisoquinoline and quinuclidine rings remain protiated, ensuring that primary pharmacology is preserved while optimizing ADME properties for research applications [7] [8].

Pharmacological Relevance of Solifenacin Derivatives in Muscarinic Antagonism

Solifenacin and its deuterated analog function as competitive antagonists at human muscarinic receptors, with subtype selectivity profiles crucial for urinary bladder selectivity:

  • Receptor Subtype Affinity: Solifenacin exhibits high affinity for M₃ (pKi = 8.0), moderate affinity for M₁ (pKi = 7.6), and lower affinity for M₂ receptors (pKi = 6.9) [1] [5]. The M₃ subtype dominates in detrusor smooth muscle, where its antagonism inhibits involuntary contractions, increases bladder capacity, and reduces incontinence episodes [5] [8].
  • Mechanism of Action: By blocking acetylcholine binding at M₃ receptors, solifenacin prevents Gq-mediated activation of phospholipase C, thereby inhibiting IP₃-dependent calcium release and smooth muscle contraction [5] [6].
  • Deuterated Analog Equivalence: (1R,3S)-Solifenacin-d5 hydrochloride retains identical receptor binding kinetics to non-deuterated solifenacin, as confirmed by radioligand displacement assays using [³H]-N-methylscopolamine in human bladder membranes [1] [9]. The deuterium atoms are distal to the pharmacophore, ensuring no perturbation of binding interactions.

Table 3: Muscarinic Receptor Binding Affinities of Solifenacin

Receptor SubtypeTissue LocalizationpKi ValueFunctional Consequence of Antagonism
M₃Detrusor smooth muscle, salivary glands8.0Bladder relaxation, reduced salivation
M₁CNS, autonomic ganglia7.6Cognitive effects (minimal at therapeutic doses)
M₂Cardiac sinoatrial node6.9Negligible cardiac effects due to low affinity

The deuterated derivative enables critical research on target engagement dynamics. For example, when used in PET studies with [¹¹C]-labeled analogs, it quantifies receptor occupancy in vivo, revealing that >90% M₃ occupancy is required for clinical efficacy in overactive bladder syndrome [5] [8].

Properties

CAS Number

1217810-85-9

Product Name

(1R,3S-)Solifenacin-d5 Hydrochloride

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride

Molecular Formula

C23H27ClN2O2

Molecular Weight

404.0 g/mol

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1/i1D,2D,3D,7D,8D;

InChI Key

YAUBKMSXTZQZEB-BCZWPACGSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

Synonyms

(1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic-d5 Acid (3S)-1-Azabicyclo-[2.2.2]oct-3-yl Ester Hydrochloride;

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2C(=O)O[C@H]4CN5CCC4CC5)[2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.